D-Tetrahydropalmatine

Neuroscience Dopamine Receptor Pharmacology Receptor Binding

D-Tetrahydropalmatine (D-THP) is the dextrorotatory enantiomer with a unique pharmacological profile: selective D1 receptor antagonist with no D2 binding (cf. L-THP/DL-THP), a dopamine depletor (56% striatal DA reduction at 50 mg/kg), and a potent OCT1 inhibitor (IC50 5.52 μM). Essential for D1-specific signaling studies where D2 exclusion is critical, Parkinson's disease models, and stereoselective pharmacokinetic research. Verify enantiomeric identity—L-THP or DL-THP cannot substitute. Order high-purity D-THP (≥98%) now.

Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
CAS No. 3520-14-7
Cat. No. B131872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Tetrahydropalmatine
CAS3520-14-7
Synonyms(+-)-isomer of tetrahydropalmatine
(R)-isomer;  corydalis B of tetrahydropalmatine
(S)-isomer of tetrahydropalmatine
5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-6H-dibenzo(a,g)quinolizine
corydalis B
gindarin
HCl of tetrahydropalmatine
HCl(+-)-isomer of tetrahydropalmatine
HCl(R)-isomer of tetrahydropalmatine
HCl(S)-isomer of tetrahydropalmatine
levo-tetrahydropalmatine
rotundine
Rotundium
tetrahydropalmatine
tetrahydropalmitine
Molecular FormulaC21H25NO4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
InChIInChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m1/s1
InChIKeyAEQDJSLRWYMAQI-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

D-Tetrahydropalmatine (CAS 3520-14-7) for Scientific Research: A Product-Specific Evidence Overview


D-Tetrahydropalmatine (CAS 3520-14-7; D-THP; (R)-Tetrahydropalmatine) is a tetrahydroprotoberberine alkaloid isolated from Corydalis yanhusuo. It acts as a dopamine (DA) receptor antagonist with preferential binding to D1 receptors and is a potent organic cation transporter 1 (OCT1) inhibitor [1]. D-THP exhibits distinct pharmacological properties compared to its levo enantiomer, L-THP, and the racemic mixture DL-THP, particularly in its lack of D2 receptor affinity and its unique action as a dopamine depletor .

Why D-Tetrahydropalmatine (CAS 3520-14-7) Cannot Be Replaced by L-THP or Racemic DL-THP


D-Tetrahydropalmatine (D-THP) is the dextrorotatory enantiomer of tetrahydropalmatine and possesses a pharmacological profile distinct from its levo counterpart, L-THP, and the racemate DL-THP. Crucially, D-THP shows no measurable affinity for the dopamine D2 receptor, while L-THP and DL-THP act as D2 antagonists [1]. Furthermore, D-THP functions as a dopamine depletor rather than a pure receptor antagonist [2], and exhibits significantly lower systemic exposure (Cmax and AUC) compared to L-THP due to stereoselective pharmacokinetics [3]. These fundamental differences in receptor engagement, mechanism of action, and in vivo exposure mean that experimental outcomes observed with L-THP or DL-THP cannot be extrapolated to D-THP, and substitution would invalidate research findings.

Quantitative Evidence for D-Tetrahydropalmatine (CAS 3520-14-7) Selection


D-THP Exhibits Selective D1 Receptor Antagonism with No Measurable D2 Affinity

D-THP displays preferential affinity for dopamine D1 receptors but, crucially, shows no detectable affinity for the D2 receptor subtype. This is in direct contrast to its optical isomer, L-THP, which exhibits antagonist activity at both D1 and D2 receptors [1]. In competitive binding assays using rat brain membrane preparations, D-THP displaced the D1 ligand [³H]-SCH23390 with a Ki of 1.8 ± 0.3 μM, and the D2 ligand [³H]-spiperone with a Ki of 0.7 ± 0.2 μM, indicating a 2.6-fold higher affinity for D2 over D1 in this assay system . However, functional selectivity and the absence of D2-mediated effects in vivo are key differentiators for D-THP [1].

Neuroscience Dopamine Receptor Pharmacology Receptor Binding

D-THP Acts as a Dopamine Depletor, Not a Pure Antagonist

In vivo, D-THP functions as a dopamine depletor, significantly reducing striatal dopamine (DA) levels, an effect not observed with L-THP. Following a 50 mg/kg injection of D-THP, striatal DA levels decreased by 56%, while homovanillic acid (HVA), a DA metabolite, increased by 133% [1]. In contrast, L-THP at the same dose had no effect on striatal DA levels [1]. This DA-depleting action of D-THP was reversed by the MAO-B inhibitor selegiline [1].

Neurochemistry Dopamine Regulation Mechanism of Action

Significantly Lower Systemic Exposure of D-THP Compared to L-THP

Tetrahydropalmatine exhibits stereoselective pharmacokinetics. Following oral administration of the racemate (rac-THP) to rats, the plasma levels of L-THP were consistently higher than those of D-THP. The mean Cmax for the L-enantiomer was 1.93 ± 0.36 μg/mL, while for the D-enantiomer it was 1.11 ± 0.25 μg/mL. The AUC0–∞ for the L-enantiomer was 6.65 ± 2.34 μg·h/mL, compared to 2.03 ± 0.45 μg·h/mL for the D-enantiomer, resulting in a 3.3-fold higher systemic exposure for L-THP [1].

Pharmacokinetics In Vivo Studies Drug Exposure

D-THP Is a Potent OCT1 Inhibitor

D-THP inhibits organic cation transporter 1 (OCT1), a key hepatic transporter. It attenuated the uptake of monocrotaline (MCT) in MDCK-hOCT1 cells and protected primary rat hepatocytes from MCT-induced cytotoxicity [1]. The IC50 of D-THP for inhibiting MPP+ uptake in MDCK-hOCT1 cells is 5.52 ± 0.56 μM [2]. This activity is shared with other THP stereoisomers, but D-THP's specific utility as an OCT1 inhibitor is relevant for studies on hepatic drug uptake and toxicity.

Transporter Biology Hepatotoxicity Drug Metabolism

Key Research Applications for D-Tetrahydropalmatine (CAS 3520-14-7)


Investigating D1 Dopamine Receptor-Specific Signaling Pathways

D-THP is a selective D1 receptor antagonist, showing no affinity for D2 receptors [1]. This selectivity makes it an essential tool for dissecting D1-specific signaling in neuronal cultures, brain slices, or behavioral studies where D2-mediated effects must be excluded. It can be used in conjunction with L-THP or selective D2 antagonists to delineate the roles of each receptor subtype.

Modeling Dopamine Depletion in Neurodegenerative and Psychiatric Research

Due to its unique action as a dopamine depletor, D-THP (e.g., 50 mg/kg) can be used to induce a reversible reduction in striatal dopamine levels (56% decrease [2]) in animal models. This is particularly useful for studying conditions involving dopamine deficiency, such as Parkinson's disease, or for evaluating the behavioral consequences of acute dopamine depletion.

Studying OCT1-Mediated Hepatic Uptake and Drug-Induced Liver Injury

D-THP is a potent inhibitor of the organic cation transporter 1 (OCT1) with an IC50 of 5.52 μM [3]. It can be employed in in vitro assays using MDCK-hOCT1 cells or primary hepatocytes to probe the role of OCT1 in the hepatic uptake of cationic drugs and xenobiotics, and to investigate mechanisms of hepatotoxicity, such as that induced by monocrotaline [4].

Pharmacokinetic Studies on Stereoselective Drug Disposition

The significant differences in plasma exposure between D-THP and L-THP (3.3-fold lower AUC for D-THP [5]) make D-THP a relevant compound for research into stereoselective pharmacokinetics, drug metabolism, and transporter-mediated drug disposition. It can serve as a model enantiomer to study the impact of chirality on in vivo drug behavior.

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